molecular formula C17H15FN2OS B2381139 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 851412-41-4

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2381139
CAS No.: 851412-41-4
M. Wt: 314.38
InChI Key: UYHIYXOXHOUVEA-UHFFFAOYSA-N
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Description

2-((1-(3-Fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic indole-derived compound featuring a thioether-linked acetamide group and a 3-fluorobenzyl substitution at the indole nitrogen. Its structural uniqueness lies in the fluorinated aromatic system, which enhances metabolic stability and binding interactions with biological targets. This compound has garnered attention for its antiviral properties, particularly against RNA-dependent RNA polymerase (RdRp) enzymes of viruses such as SARS-CoV-2 .

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c18-13-5-3-4-12(8-13)9-20-10-16(22-11-17(19)21)14-6-1-2-7-15(14)20/h1-8,10H,9,11H2,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHIYXOXHOUVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Indole

The indole NH group is alkylated using 3-fluorobenzyl bromide under basic conditions. Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) facilitates deprotonation, enabling nucleophilic attack on the benzyl halide.

Procedure :

  • Indole (1.0 equiv) is dissolved in dry DMF under nitrogen.
  • NaH (1.2 equiv) is added at 0°C, followed by dropwise addition of 3-fluorobenzyl bromide (1.1 equiv).
  • The reaction is stirred at room temperature for 12 hours, quenched with ice water, and extracted with dichloromethane.
  • The organic layer is dried (Na₂SO₄) and purified via column chromatography (hexane/ethyl acetate) to yield 1-(3-fluorobenzyl)-1H-indole as a white solid (yield: 85–90%).

Key Considerations :

  • Excess base ensures complete deprotonation of indole’s NH.
  • Anhydrous conditions prevent hydrolysis of the benzyl bromide.

Bromination at the 3-Position

Regioselective Bromination

The electron-rich 3-position of indole is brominated using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 80°C.

Procedure :

  • 1-(3-Fluorobenzyl)-1H-indole (1.0 equiv) is dissolved in DMSO.
  • NBS (1.05 equiv) is added portionwise, and the mixture is stirred at 80°C for 6 hours.
  • The reaction is cooled, diluted with water, and extracted with ethyl acetate.
  • The crude product is recrystallized from ethanol to afford 3-bromo-1-(3-fluorobenzyl)-1H-indole (yield: 75–80%).

Mechanistic Insight :

  • Bromination proceeds via electrophilic aromatic substitution, favored by the indole’s inherent reactivity at the 3-position.

Thiolation of the 3-Bromo Intermediate

Nucleophilic Substitution with Thiourea

The bromine atom at the 3-position is displaced by a thiol group using thiourea in refluxing ethanol.

Procedure :

  • 3-Bromo-1-(3-fluorobenzyl)-1H-indole (1.0 equiv) and thiourea (2.0 equiv) are refluxed in ethanol for 8 hours.
  • The resulting isothiouronium salt is hydrolyzed with 2M NaOH at 60°C for 2 hours.
  • The mixture is acidified with HCl, and the thiol product is extracted with ethyl acetate.
  • 1-(3-Fluorobenzyl)-1H-indole-3-thiol is obtained as a pale-yellow solid (yield: 70–75%).

Optimization Note :

  • Thiourea’s nucleophilicity is enhanced in polar protic solvents, facilitating bromide displacement.

Thioether Formation with Chloroacetamide

Alkylation of the Thiol

The thiol group undergoes nucleophilic substitution with chloroacetamide in the presence of potassium carbonate (K₂CO₃).

Procedure :

  • 1-(3-Fluorobenzyl)-1H-indole-3-thiol (1.0 equiv) and chloroacetamide (1.2 equiv) are combined in DMF.
  • K₂CO₃ (2.0 equiv) is added, and the mixture is stirred at 60°C for 6 hours.
  • The reaction is filtered, concentrated, and purified via silica gel chromatography (dichloromethane/methanol) to yield the target compound (yield: 65–70%).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, indole-H2), 7.45–7.20 (m, 7H, aromatic), 4.95 (s, 2H, NCH₂), 3.80 (s, 2H, SCH₂), 2.10 (s, 2H, CONH₂).
  • HRMS : m/z calcd for C₁₇H₁₄FN₃OS [M+H]⁺: 344.0821; found: 344.0825.

Alternative Synthetic Routes and Comparative Analysis

Radical-Mediated Thioether Formation

A radical pathway using azobisisobutyronitrile (AIBN) and chloroacetamide in DMF at 80°C has been explored, though yields are lower (50–55%) due to competing side reactions.

One-Pot Sequential Functionalization

Combining alkylation and thioether formation in a single pot reduces purification steps but risks over-alkylation or oxidation of the thiol intermediate (yield: 60–65%).

Challenges and Optimization Strategies

  • Oxidation of Thiol Intermediates : Conducting thiolation and alkylation under inert atmosphere (N₂/Ar) minimizes disulfide formation.
  • Regioselectivity in Bromination : Employing DMSO as a solvent directs bromination exclusively to the 3-position.
  • Solvent Choice : DMF enhances solubility of intermediates, while ethanol facilitates thiourea-mediated substitution.

Chemical Reactions Analysis

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the thioacetamide group to the corresponding amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets within the cell. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes, while the indole core interacts with various enzymes and receptors. The thioacetamide moiety may form covalent bonds with target proteins, leading to modulation of their activity. These interactions can result in the inhibition of specific signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features :
  • Core Indole Scaffold : Common to all analogs, enabling π-π stacking and hydrophobic interactions.
  • Substituent Variations : The nature of the benzyl group (e.g., 3-fluoro, 4-chloro) and acetamide side chain modifications dictate target specificity and potency.
Comparison Table :
Compound Name / ID Substitution Pattern Biological Activity Key Findings References
2-((1-(3-Fluorobenzyl)-1H-indol-3-yl)thio)acetamide 3-Fluorobenzyl, thioacetamide SARS-CoV-2 RdRp inhibition Moderate inhibition at 10 mM
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-...acetamide (4a) 4-Chlorobenzyl, pyridinyl acetamide Not explicitly stated Structural analog with Cl substitution
Indibulin (2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide) 4-Chlorobenzyl, oxo-acetamide, pyridinyl Anticancer (tubulin polymerization) Enhanced cytotoxicity vs. fluoro analog
KCH-1521 (N-acylurea derivative) Benzo[d][1,3]dioxol-5-yloxy, N-acylurea Talin modulation in HUVECs Anti-angiogenic effects via talin interaction
2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-...acetamide Trifluoromethylpyridinyl, carbothioamide Unknown (structural novelty) Enhanced lipophilicity

Impact of Substitutions on Activity

Fluoro vs. Chloro Benzyl Groups :
  • The 3-fluorobenzyl group in the target compound likely improves metabolic stability and target binding compared to 4-chlorobenzyl analogs (e.g., indibulin) due to fluorine’s electronegativity and smaller steric footprint .
  • Indibulin’s 4-chlorobenzyl substitution, combined with a pyridinyl acetamide, confers tubulin-binding activity, absent in the fluoro analog, highlighting substituent-driven target divergence.
Thioacetamide vs. Oxo-Acetamide Linkages :
  • The thioether group in the target compound may enhance RdRp inhibition by facilitating sulfur-mediated hydrogen bonding, whereas indibulin’s oxo-acetamide linkage is critical for tubulin interaction.
Aryl Modifications in the Acetamide Chain :
  • KCH-1521’s benzo[d][1,3]dioxol-5-yloxy substituent shifts activity toward talin modulation in endothelial cells, demonstrating how side-chain aryl groups redirect biological function.

Pharmacological and Biochemical Insights

  • Antioxidant vs. Antiviral Profiles: Derivatives with hydroxyimino groups (e.g., 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide) exhibit antioxidant activity, absent in the thioacetamide series, underscoring functional group influence.

Biological Activity

The compound 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a member of a class of compounds known for their significant biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is C25H23FN2OSC_{25}H_{23}FN_2OS, with a molecular weight of approximately 423.53 g/mol. The compound features a thioether linkage between an indole moiety and an acetamide group, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the indole and thioether groups may contribute to apoptosis induction and inhibition of cell cycle progression in cancer cells.
  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways, which can be critical for developing therapeutic agents against diseases like cancer and metabolic disorders .

The proposed mechanisms through which 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide exerts its biological effects include:

  • Interaction with Cellular Targets : The compound may bind to various proteins involved in signal transduction pathways, altering cellular responses and leading to therapeutic effects.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins and caspases.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can exhibit significant cytotoxicity against multiple cancer cell lines. For instance, compounds containing indole and thioether moieties have been shown to interfere with cellular signaling pathways critical for cell proliferation.

Cell LineIC50 Value (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54910Inhibition of metabolic enzymes

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of similar compounds. For example, modifications in the fluorobenzyl group or the introduction of additional functional groups can significantly enhance anticancer activity or alter pharmacokinetic properties .

One notable study highlighted the effectiveness of a related compound in reducing tumor size in xenograft models, demonstrating its potential as a therapeutic agent in vivo.

Comparative Analysis with Similar Compounds

The following table compares 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-nitrophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamideContains a nitrophenyl groupPotentially enhanced solubility
N-(4-ethoxyphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamideEthoxy group enhances lipophilicityDifferent pharmacokinetics
5-(3-indolyl)-1,3,4-thiadiazolesFeatures thiadiazole instead of thioetherKnown for strong anticancer activity

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Indole alkylation : Reacting 1H-indole with 3-fluorobenzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the 3-fluorobenzyl group .
  • Thioether formation : Coupling the alkylated indole with a thiol-containing intermediate (e.g., thioglycolic acid derivatives) using coupling agents like EDCI/HOBt in dichloromethane .
  • Acetamide functionalization : Final acylation with acetic anhydride or chloroacetamide in the presence of a base (e.g., triethylamine) .
    Critical parameters : Temperature control (0–25°C for alkylation), solvent polarity (DMF or THF for solubility), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm the indole core, fluorobenzyl substituents, and thioacetamide linkage. Key signals include aromatic protons (δ 7.1–7.5 ppm) and the acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., C18H14F3N2OS: expected [M+H]+ 363.08) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present in intermediates) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In vitro assays :
    • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with cisplatin as a positive control .
    • Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Target identification : Molecular docking against proteins like COX-2 or tubulin, using AutoDock Vina with PDB structures (e.g., 1PXX for COX-2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with:
    • Different halogen substitutions (e.g., Cl, Br) on the benzyl group .
    • Replacement of the thioether with sulfonyl or methylene groups .
  • Bioassay correlation : Compare IC50 values in cytotoxicity assays to identify critical substituents. For example, 3-fluorobenzyl may enhance membrane permeability vs. 4-methylbenzyl .
  • Computational modeling : Use QSAR models (e.g., CoMFA) to predict activity based on electronic (HOMO/LUMO) and steric parameters .

Q. How should researchers address contradictory data in biological assays (e.g., varying potency across cell lines)?

Methodological Answer:

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 μM) and triplicate measurements .
  • Mechanistic studies :
    • Flow cytometry to assess apoptosis (Annexin V/PI staining) .
    • Western blotting for protein targets (e.g., Bcl-2, caspase-3) .
  • Solubility checks : Use DLS to confirm compound aggregation, which may falsely reduce activity .

Q. What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

  • Structural modifications :
    • Replace the acetamide with a urea group to resist hydrolysis .
    • Introduce electron-withdrawing groups (e.g., CF3) to reduce CYP450-mediated oxidation .
  • In vitro ADME :
    • Microsomal stability assays (rat liver microsomes, NADPH cofactor) to estimate half-life .
    • PAMPA assays for blood-brain barrier permeability prediction .

Q. How can researchers validate target engagement in complex biological systems?

Methodological Answer:

  • Pull-down assays : Use biotinylated analogs immobilized on streptavidin beads to isolate binding proteins from cell lysates .
  • Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm binding .
  • CRISPR knockouts : Generate cell lines lacking suspected targets (e.g., tubulin β-III) to assess activity loss .

Q. What advanced models are suitable for evaluating therapeutic potential?

Methodological Answer:

  • 3D tumor spheroids : Assess penetration and efficacy in a physiologically relevant model using MDA-MB-231 breast cancer spheroids .
  • Zebrafish xenografts : Image compound distribution and toxicity in real-time .
  • Murine efficacy studies : Dose at 10–50 mg/kg (oral or IV) in immunocompromised mice with xenografted tumors; monitor tumor volume and body weight for 21 days .

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